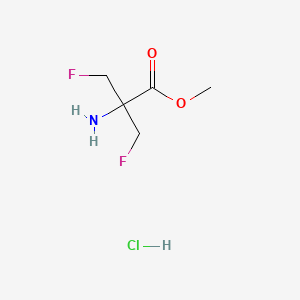
Methyl 2-amino-3-fluoro-2-(fluoromethyl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-fluoro-2-(fluoromethyl)propanoate hydrochloride is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes both fluorine and amino groups, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-fluoro-2-(fluoromethyl)propanoate hydrochloride typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, followed by the introduction of the amino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-fluoro-2-(fluoromethyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-fluoro-2-(fluoromethyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-3-fluoro-2-(fluoromethyl)propanoate hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The amino group can participate in hydrogen bonding, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride
- Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride
- Methyl 3-[(2-furylmethyl)amino]propanoate
Uniqueness
Methyl 2-amino-3-fluoro-2-(fluoromethyl)propanoate hydrochloride is unique due to its dual fluorine substitution, which imparts distinct chemical and biological properties. This dual substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C5H10ClF2NO2 |
|---|---|
Peso molecular |
189.59 g/mol |
Nombre IUPAC |
methyl 2-amino-3-fluoro-2-(fluoromethyl)propanoate;hydrochloride |
InChI |
InChI=1S/C5H9F2NO2.ClH/c1-10-4(9)5(8,2-6)3-7;/h2-3,8H2,1H3;1H |
Clave InChI |
QJJSAWNDXHVHQM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CF)(CF)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















